
2,2'-Anhydrocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Anhydrocytidine, also known as cyclocytidine, is a synthetic nucleoside analog. It is a derivative of cytidine, where the hydroxyl group at the 2’ position is replaced by an oxygen bridge, forming a cyclic structure. This compound is known for its role as a prodrug, which is metabolized to cytarabine, an antineoplastic agent used in chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2’-Anhydrocytidine can be synthesized from cytidine through a cyclization reaction. The process involves the treatment of cytidine with an acid catalyst, such as hydrochloric acid, which facilitates the formation of the cyclic ether structure by removing a molecule of water .
Industrial Production Methods: In industrial settings, the production of 2,2’-Anhydrocytidine involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Anhydrocytidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen bridge can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate and sodium carbonate are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of 2,2’-Anhydrocytidine, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
2,2’-Anhydrocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: As a prodrug of cytarabine, it is used in the treatment of certain types of leukemia.
Industry: It is used in the development of antiviral and anticancer drugs.
Wirkmechanismus
The exact mechanism of action of 2,2’-Anhydrocytidine is not fully understood. it is believed to exert its effects by binding to fatty acids and tubule cells in the liver. It also induces the production of epidermal growth factor and inhibits the phase transition temperature of nuclear DNA . As a prodrug, it is metabolized to cytarabine, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination .
Vergleich Mit ähnlichen Verbindungen
Cytarabine: A direct metabolite of 2,2’-Anhydrocytidine, used as an antineoplastic agent.
2,2’-Anhydro-uridine: Another anhydro nucleoside with similar structural features but different biological activities.
2,2’-Anhydro-arabinofuranosylcytosine: A compound with similar cyclic structure but different sugar moiety.
Uniqueness: 2,2’-Anhydrocytidine is unique due to its cyclic structure, which imparts stability and allows it to act as a prodrug for cytarabine. This property makes it valuable in chemotherapy, providing a more constant antineoplastic action compared to direct administration of cytarabine .
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDAGFIXKZCXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860463 |
Source


|
| Record name | 2-(Hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
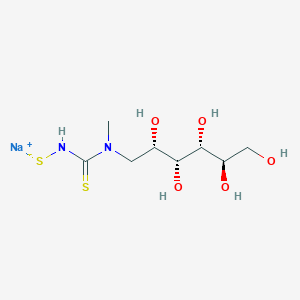


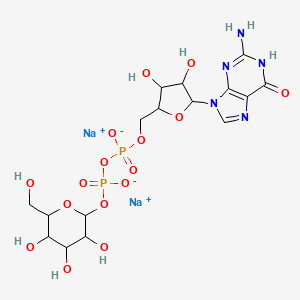

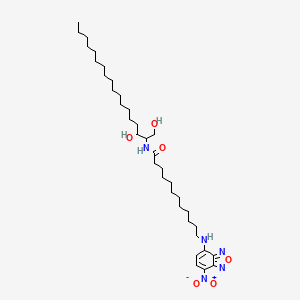
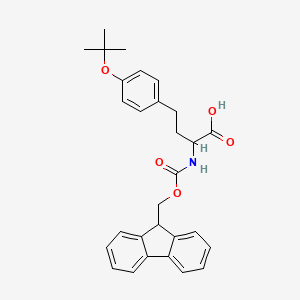
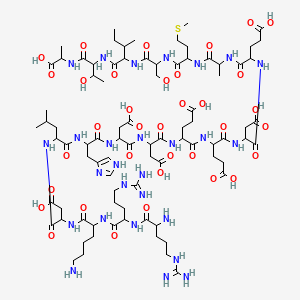
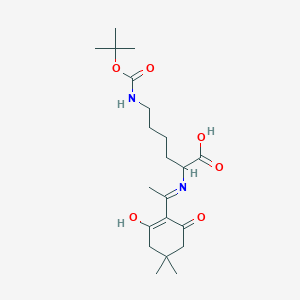
![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)
